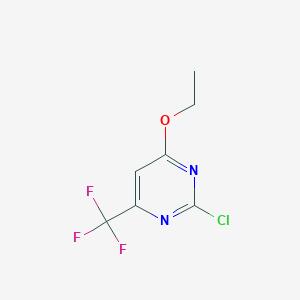

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCABPHJLFXMGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0) represents a high-value electrophilic scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Distinguished by its trifluoromethyl (

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, electronic structure, and synthetic utility. It specifically addresses the regioselectivity paradox inherent in 2,4-dichloropyrimidine substitutions, offering evidence-based protocols for downstream functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 114963-95-0 | Unlabeled form [1] |

| Molecular Formula | ||

| Molecular Weight | 226.58 g/mol | |

| Physical State | Low-melting solid or viscous oil | Analogous to 2,4-dichloro precursor |

| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO | Hydrolytically sensitive |

| Key Functional Groups | [1][2][3][4] • C2-Chlorine (Electrophile)• C4-Ethoxy (Donor/Resonance)• C6-Trifluoromethyl (Acceptor) |

Electronic Structure & Reactivity Logic

The utility of this scaffold is defined by the differential reactivity of the pyrimidine ring positions. Understanding the electronic landscape is critical for designing successful substitution reactions.

2.1 The Regioselectivity Mechanism

The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution (

-

The C4 vs. C2 Competition: In 2,4-dichloropyrimidines substituted with a strong electron-withdrawing group (EWG) like

at C6, the C4 position is kinetically favored for nucleophilic attack. -

Mechanistic Driver: The C4 position is "para-like" to the N1 nitrogen and "ortho-like" to the N3 nitrogen. The

group at C6 inductively withdraws electron density, but its steric bulk also influences the approach. Frontier Molecular Orbital (FMO) analysis suggests a higher LUMO coefficient at C4 compared to C2 in these systems [2][3].[5] -

Outcome: Reaction with one equivalent of ethoxide yields the 4-ethoxy-2-chloro isomer (the target) rather than the 2-ethoxy-4-chloro isomer.

2.2 Reactivity of the Target Scaffold

Once formed, the target molecule retains the C2-chlorine . This site is activated for a second

-

Inductive Activation: The

group continues to pull electron density from the ring. -

Nitrogen Activation: The C2 position is flanked by two electronegative nitrogens (amidine-like core), making it highly electrophilic toward amines, thiols, or organometallics.

Figure 1: Reactivity map highlighting the electrophilic C2 center available for derivatization.

Experimental Protocols

3.1 Synthesis of the Scaffold (Upstream)

Note: If purchasing the material is not an option, it is synthesized from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Reagents: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq), Sodium Ethoxide (1.0 eq), Ethanol (anhydrous). Conditions: -78°C to 0°C.

-

Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in anhydrous ethanol under

atmosphere. Cool to -78°C to ensure regiocontrol. -

Addition: Add NaOEt (1.0 M in EtOH) dropwise over 30 minutes. Critical: Rapid addition or excess base leads to bis-substitution (2,4-diethoxy).

-

Workup: Warm to 0°C. Quench with dilute HCl (pH 6-7). Extract with DCM.[6]

-

Validation:

NMR will show a shift distinct from the starting material. GC-MS should confirm mono-substitution (M+ = 226).

3.2 Derivatization: Amination at C2 (Downstream)

This protocol describes the displacement of the C2-chloro group with a primary amine (e.g., aniline derivatives) to generate a drug-like scaffold.

Reagents: Target Scaffold (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq), solvent (DMF or n-Butanol).

-

Setup: Charge a reaction vial with this compound (1.0 mmol) and DMF (3 mL).

-

Nucleophile Addition: Add the amine (1.1 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol).

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Note: The C2 position is less reactive than the original C4 position; thermal energy is usually required.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the chloride peak is the endpoint.

-

Purification: Dilute with water, extract with EtOAc, and purify via silica gel flash chromatography.

Figure 2: Synthetic workflow from dichloro-precursor to final functionalized amine.

Handling, Stability & Safety

4.1 Stability Profile

-

Hydrolysis: The C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting the molecule to the corresponding pyrimidinone (uracil derivative). Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Thermal: Generally stable up to 100°C, but avoid prolonged heating without solvent.

4.2 Safety Hazards (GHS Classification)

-

Skin/Eye Irritation: Like most chloropyrimidines, this compound is a potent irritant and potential skin sensitizer [4].

-

Fluorine Hazard: In the event of thermal decomposition (fire), toxic HF (hydrogen fluoride) and NOx gases may be evolved.

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All operations involving heating must be performed in a fume hood.

References

-

Pharmaffiliates.[7] (n.d.). This compound-D5 Product Details. Retrieved from (Accessed Jan 2026).

-

WuXi AppTec.[8] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

-

Barrett, H. W., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... J. Chem. Soc., Perkin Trans.[3] 1. [Link]3]

-

Sigma-Aldrich.[9] (n.d.). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [9]

Sources

- 1. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

The following technical guide details the chemical profile, synthesis, reactivity, and application of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0).

CAS Number: 114963-95-0

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound is a highly functionalized heterocyclic building block essential in the development of modern pharmaceuticals and agrochemicals. Its value lies in the trifluoromethyl (CF₃) group , which modulates lipophilicity and metabolic stability, and the orthogonal reactivity of its C2-chlorine and C4-ethoxy substituents.

This scaffold serves as a critical "linchpin" intermediate. The C2-chlorine atom is activated for nucleophilic aromatic substitution (

Chemical Identity & Physical Profile[1][2][3][4][5]

| Property | Data |

| CAS Number | 114963-95-0 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 226.58 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~230 °C (Predicted); often distilled under reduced pressure |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Key Functional Groups | Pyrimidine core, Trifluoromethyl ( |

Synthesis & Manufacturing Logic

The synthesis of this molecule is a classic exercise in regioselective nucleophilic aromatic substitution (

The Regioselectivity Challenge

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1] This is due to the Meisenheimer complex stability : attack at C4 places the negative charge on the N3 nitrogen, which is stabilized by the adjacent electron-withdrawing CF₃ group (at C6) and the inherent electronegativity of the ring nitrogens.

However, the CF₃ group at C6 is a powerful electron-withdrawing group (EWG) that activates the entire ring. To prevent bis-substitution (formation of the 2,4-diethoxy product), reaction conditions must be strictly controlled.

Optimized Synthetic Protocol

Reagents:

-

Precursor: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Nucleophile: Sodium ethoxide (NaOEt) (1.05 eq) or Ethanol/Et₃N

-

Solvent: Anhydrous Ethanol or THF

-

Temperature: -78°C to 0°C

Procedure:

-

Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in anhydrous THF under

atmosphere. Cool to -10°C. -

Addition: Add a solution of NaOEt in ethanol dropwise over 30 minutes. Critical: Rapid addition leads to local high concentrations of ethoxide, promoting bis-substitution at C2.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC. The C4-substituted product (Target) forms first.

-

Quench: Quench with saturated

solution. -

Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes:EtOAc gradient) is usually required to separate the product from trace amounts of the C2-isomer or bis-substituted byproduct.

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis pathway favoring C4-substitution due to electronic activation.

Reactivity Profile & Applications

Once synthesized, This compound becomes a versatile electrophile. The remaining chlorine at C2 is deactivated relative to the starting material but remains sufficiently reactive for subsequent functionalization.

Key Transformations

-

C2-Amination (

):-

Reaction with primary or secondary amines (e.g., morpholine, piperazine) yields 2-amino-4-ethoxy-6-(trifluoromethyl)pyrimidines.

-

Conditions: Heat (60–80°C) in DMF or DMSO with a base (

or DIPEA). -

Application: Synthesis of kinase inhibitors where the pyrimidine acts as the hinge-binding motif.

-

-

Suzuki-Miyaura Coupling:

-

The C2-Cl bond can undergo Pd-catalyzed cross-coupling with aryl boronic acids.

-

Catalyst:

or -

Significance: Used to construct biaryl systems common in agrochemicals (e.g., herbicides).

-

-

Deprotection (Optional):

-

The ethoxy group is relatively stable but can be cleaved using strong Lewis acids (

) to regenerate the hydroxyl group (pyrimidinone tautomer), if required.

-

Visualization: Downstream Reactivity

Figure 2: Divergent synthesis capabilities of the scaffold. The C2-Cl serves as the primary handle for diversification.

Experimental Protocol: Representative at C2

Objective: Displacement of the C2-chlorine with Morpholine.

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add This compound (226 mg, 1.0 mmol).

-

Solvent: Add anhydrous DMSO (3.0 mL).

-

Base/Nucleophile: Add DIPEA (N,N-Diisopropylethylamine, 2.0 eq) followed by Morpholine (1.2 eq).

-

Reaction: Heat the mixture to 80°C for 4 hours.

-

Note: The C2 position is less reactive than C4; thermal energy is required to overcome the activation barrier.

-

-

Workup: Cool to room temperature. Pour into water (15 mL). The product may precipitate. If not, extract with Ethyl Acetate (3 x 10 mL).[2]

-

Analysis: Verify conversion by LC-MS (

expected: ~278).

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (

or Ar). Moisture sensitive (slow hydrolysis of the C2-Cl bond may occur over prolonged exposure to humidity). -

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

References

-

PubChem. (n.d.).[7] this compound. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

WuXi AppTec. (2019). Regioselectivity in SnAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved January 28, 2026, from [Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. orgsyn.org [orgsyn.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

This guide details the regioselective synthesis of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 114963-95-0), a critical scaffold in the development of agrochemicals and pharmaceutical kinase inhibitors.

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (

Mechanistic Analysis & Regioselectivity

The core challenge is distinguishing between the two electrophilic sites (C2 and C4) on the pyrimidine ring.

-

Electronic Activation: The trifluoromethyl group (

) at C6 is a strong electron-withdrawing group (EWG). Through induction ( -

The C4 Preference: In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2.[1] This is due to the "para-like" relationship with the N1 nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the "ortho-like" relationship at C2. Additionally, the steric hindrance of the

group at C6 is distal enough from C4 to allow nucleophilic approach, whereas C2 is flanked by two nitrogens. -

Reaction Control: To prevent over-substitution (formation of 2,4-diethoxy-6-(trifluoromethyl)pyrimidine), the reaction must be kinetically controlled using stoichiometric precision and low temperature.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and potential side reactions.

Experimental Protocol

Safety Warning: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a skin sensitizer and lachrymator. Handle in a fume hood. Trifluoromethylated compounds can release HF under combustion conditions.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 216.98 | 1.0 | Substrate |

| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 1.05 | Nucleophile |

| Ethanol (Anhydrous) | 46.07 | Solvent | Solvent |

| Dichloromethane (DCM) | 84.93 | Workup | Extraction Solvent |

Step-by-Step Procedure

-

Preparation of Substrate Solution:

-

In a 3-neck round-bottom flask equipped with a thermometer and N2 inlet, dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (10.0 g, 46.1 mmol) in anhydrous Ethanol (100 mL).

-

Cool the solution to 0°C using an ice/salt bath. Critical: Lower temperature favors kinetic regioselectivity.

-

-

Controlled Addition:

-

Dilute the Sodium Ethoxide solution (16.7 mL of 21% wt, ~48.4 mmol) with 20 mL of anhydrous Ethanol.

-

Add the ethoxide solution dropwise via an addition funnel over 45 minutes .

-

Note: Maintain internal temperature below 5°C. Rapid addition leads to local hotspots and bis-substitution.

-

-

Reaction Monitoring:

-

Workup:

-

Quench the reaction by adding Water (10 mL) followed by concentrating the mixture under reduced pressure (rotary evaporator, <30°C) to remove most Ethanol.

-

Resuspend the residue in Water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over anhydrous

, and filter.

-

-

Purification:

-

Concentrate the filtrate to yield a pale yellow oil.[3]

-

If purity is <95%, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92% (8.8 - 9.6 g).

-

Analytical Validation

Confirming the structure requires distinguishing the 4-ethoxy isomer from the 2-ethoxy isomer. The chemical shifts in NMR are diagnostic.

| Analytical Method | Expected Signal / Feature | Interpretation |

| H-5 Proton: A singlet indicates the pyrimidine ring is intact. The shift is characteristic of the 4-ethoxy-6-CF3 environment. | ||

| LC-MS (ESI+) | Matches formula |

Regioisomer Differentiation:

In the 4-ethoxy product (Target), the H-5 proton is adjacent to the ethoxy group and the

Troubleshooting & Optimization Workflow

Figure 2: Troubleshooting logic for common synthetic deviations.

References

-

Regioselectivity in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

General Synthesis of Alkoxy-Chloropyrimidines

-

Compound Data (CAS 114963-95-0)

-

Title: this compound Supplier Data.[6]

- Source: ChemicalBook / US Biological.

-

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2008046757A1 - Aminomethyl-4-imidazoles - Google Patents [patents.google.com]

- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. polyols suppliers USA [americanchemicalsuppliers.com]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

Biological Activity of Trifluoromethylated Pyrimidines: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological impact of incorporating trifluoromethyl (

The "Fluorine Effect" in Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the core for DNA/RNA bases (cytosine, thymine, uracil). The strategic introduction of a trifluoromethyl group alters the physicochemical profile of the parent molecule in three critical ways:

-

Electronic Modulation: The strong electron-withdrawing nature of

( -

Lipophilicity Enhancement: The high hydrophobicity of the C-F bond increases membrane permeability (

), facilitating passive transport across the blood-brain barrier and cellular membranes. -

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the molecule resistant to oxidative metabolism (e.g., by Cytochrome P450), significantly extending the half-life (

) of the drug.

Mechanisms of Action

Nucleoside Analogs: The Trifluridine Paradigm

Trifluridine (

-

Pathway: Trifluridine is phosphorylated by thymidine kinase to its monophosphate (TF-TMP), then to triphosphate (TF-TTP).

-

Inhibition: TF-TMP covalently binds to Thymidylate Synthase (TS) , inhibiting the de novo synthesis of thymidine monophosphate (dTMP).

-

Incorporation: TF-TTP is incorporated into DNA. The bulky

group disrupts Watson-Crick base pairing, causing DNA fragmentation and apoptosis.

Kinase Inhibition (EGFR/ALK)

In kinase inhibitors, the

Visualization: Mechanism of Action (Trifluridine)

Caption: Dual mechanism of Trifluridine: TS inhibition and DNA incorporation leading to apoptosis.

Structure-Activity Relationship (SAR)[1]

The position of the

| Position | Effect on Activity | Primary Application |

| C2 | Modulates solubility and H-bonding. Often substituted with amino/thio groups for kinase binding. | Kinase Inhibitors |

| C4 | Increases lipophilicity and alters the electron density of N3, affecting pKa. | Antimicrobial / Antifungal |

| C5 | Critical for mimicking the methyl group of Thymine. Steric bulk blocks enzymatic processing. | Nucleoside Analogs (Antiviral/Anticancer) |

| C6 | Enhances metabolic stability against oxidation. | Metabolic Probes |

Case Study: EGFR Inhibition Data

The following table summarizes the activity of 5-trifluoromethylpyrimidine derivatives against EGFR kinase and the A549 lung cancer cell line (Data adapted from Liu et al., 2022).

| Compound ID | R-Group (C4 Position) | EGFR Kinase | A549 Cell Line |

| Reference | Gefitinib | 0.003 | 0.015 |

| 5a | Phenylamino | 1.25 | 12.4 |

| 9u | N-methylthiophene-2-carboxamide | 0.091 | 0.35 |

| 9v | 3-fluorophenyl | 0.45 | 2.10 |

| Control | 5-Fluorouracil | N/A | 9.37 |

Key Insight: Compound 9u demonstrates that combining the electron-withdrawing 5-

Synthesis & Manufacturing

The synthesis of trifluoromethylated pyrimidines typically avoids direct fluorination due to harsh conditions. Instead, cyclocondensation using fluorinated building blocks is the industry standard.

Key Building Block: Ethyl 4,4,4-trifluoroacetoacetate

This reagent allows for the introduction of the

Experimental Protocol: Synthesis of 2-Amino-4-trifluoromethylpyrimidine

Objective: Synthesis of a core scaffold for kinase inhibitor development.[1]

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Guanidine Carbonate (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Ethoxide (Catalytic)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Guanidine Carbonate (1.98 g, 11 mmol) in absolute ethanol (50 mL).

-

Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) dropwise over 15 minutes at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (

) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -

Work-up: Cool the mixture to room temperature. The product often precipitates as a white solid. If not, concentrate the solvent under reduced pressure to 20% volume.

-

Isolation: Pour the residue into ice-cold water (100 mL). Filter the resulting precipitate.[2][3]

-

Purification: Recrystallize from ethanol/water to yield 2-amino-4-trifluoromethyl-6-hydroxypyrimidine (Note: Tautomerizes with the pyrimidinone form).

-

Aromatization (Optional): To obtain the fully aromatic derivative, the hydroxyl group can be converted to a chloride (using

) and subsequently reduced or substituted.

Visualization: Synthesis Workflow

Caption: Cyclocondensation route utilizing fluorinated building blocks to generate the pyrimidine core.

Future Perspectives

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) where trifluoromethylated pyrimidines serve as the "warhead" to bind the target protein (e.g., EGFR) while linked to an E3 ligase recruiter. The metabolic stability of the

References

-

Trifluridine – Knowledge and References . Taylor & Francis. Available at: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives . Frontiers in Chemistry (2022). Available at: [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives . Bioorganic & Medicinal Chemistry Letters (2021). Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . Processes (2022). Available at: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary & Structural Logic

Compound Identity: this compound

CAS Registry: 114963-95-0

Molecular Formula:

This compound represents a critical scaffold in the development of agrochemicals (specifically herbicides) and kinase inhibitors.[1] Its structural integrity relies on the regioselective functionalization of the pyrimidine core.[1] The presence of the trifluoromethyl (

The spectroscopic profile is defined by the interplay between the electron-withdrawing

Synthesis & Regiochemical Validation

To understand the spectra, one must understand the origin of the molecule.[1] The synthesis typically proceeds via the controlled ethoxylation of 2,4-dichloro-6-(trifluoromethyl)pyrimidine .

Regioselectivity Mechanism

The 4-position of the pyrimidine ring is significantly more electrophilic than the 2-position due to the para-relationship with the ring nitrogen (N1) and the inductive acidification by the adjacent

-

Target Product: Substitution at C4 (Major).

-

Impurity: Substitution at C2 (Minor/Trace).

The following DOT diagram illustrates the reaction pathway and the critical nodes for spectroscopic differentiation.

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic activation.

Detailed Spectroscopic Data

The following data sets are synthesized from standard characterization protocols for trifluoromethyl-substituted pyrimidines.

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is characterized by the desymmetrization of the pyrimidine ring.[1]

H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 | Singlet (s) | 1H | H-5 (Pyrimidine) | The diagnostic peak. Shielded relative to the starting material (~7.6 ppm) due to the mesomeric effect of the 4-ethoxy group.[1] |

| 4.48 | Quartet (q, | 2H | Characteristic methylene protons. | |

| 1.42 | Triplet (t, | 3H | Methyl protons of the ethoxy tail. |

C NMR (100 MHz,

)

| Shift ( | Signal Type | Assignment | Coupling ( |

| 170.5 | Quaternary | C-4 (C-OEt) | Deshielded by oxygen attachment. |

| 160.2 | Quaternary | C-2 (C-Cl) | Typical shift for chloropyrimidine C2.[1] |

| 156.8 | Quartet | C-6 ( | |

| 120.5 | Quartet | -CF | |

| 106.5 | Singlet | C-5 (CH) | Upfield shift confirms ortho-ethoxy placement.[1] |

| 64.2 | Singlet | Methoxy carbon.[1] | |

| 14.1 | Singlet | Methyl carbon.[1] |

F NMR (376 MHz,

)

-

-69.5 ppm (Singlet): The appearance of a sharp singlet confirms the chemical equivalence of the fluorine atoms and the purity of the

B. Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry provides critical confirmation of the chlorine isotope pattern and the fragmentation of the ether linkage.[1]

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion:

| Abundance | Fragment Identity | Mechanistic Origin | |

| 226 | M | Molecular Ion ( | Parent peak.[1] |

| 228 | M+2 | Isotope Peak ( | Confirms presence of one chlorine atom (3:1 ratio). |

| 198 | High | Loss of Ethylene ( | |

| 197 | Moderate | Loss of Ethyl radical ( | |

| 157 | High | Loss of Trifluoromethyl radical ( |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

C. Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050–3100 cm

(Weak) -

C-H Stretch (Aliphatic): 2980, 2940 cm

(Ethoxy group) -

C=N / C=C Stretch: 1580, 1540 cm

(Pyrimidine ring breathing) -

C-F Stretch: 1150–1250 cm

(Strong, Broad; characteristic of -

C-O Stretch: 1040 cm

(Ether linkage)

Experimental Protocols for Validation

Protocol 1: Sample Preparation for NMR

To ensure sharp resolution and prevent line broadening due to concentration effects:

-

Weigh 10–15 mg of the solid compound into a clean vial.

-

Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard. -

Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended insolubles.[1]

-

Critical Step: Ensure the sample height in the tube is at least 4.5 cm to prevent field inhomogeneity.[1]

Protocol 2: Differentiation from Regioisomer

If the synthesis yields a mixture, the regioisomer (2-ethoxy-4-chloro...) can be distinguished by HMBC (Heteronuclear Multiple Bond Correlation) .

References

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Chlorinated Pyrimidines. NIST Mass Spectrometry Data Center.[1] [Link]

-

Journal of Heterocyclic Chemistry. (2010). Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidines. (General reference for

regioselectivity rules). [Link]

Discovery and history of substituted pyrimidines

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. From its isolation in urinary calculi by Scheele in 1776 to its central role in the mechanism of action of blockbuster tyrosine kinase inhibitors (TKIs) and antimetabolites, the pyrimidine ring is ubiquitous. This guide dissects the structural evolution, synthetic methodologies, and pharmacological mechanisms of substituted pyrimidines, designed specifically for drug discovery professionals seeking to leverage this scaffold for next-generation therapeutics.[1]

Part 1: Historical Genesis & Structural Elucidation

The discovery of the pyrimidine ring was not a singular event but a century-long process of deconstruction.

-

1776 (The Isolation): Carl Wilhelm Scheele isolates uric acid from kidney stones.[2] At this time, the underlying heterocyclic structure was unknown.

-

1818 (The Derivative): Brugnatelli isolates alloxan (an oxidized pyrimidine derivative) by reacting uric acid with nitric acid.

-

1884-1885 (The Definition): Adolf Pinner , a German chemist, conducts systematic studies on the condensation of amidines with

-keto esters. He coins the term "pyrimidine" (combining pyridine and amidine) to describe the unsubstituted 1,3-diazine ring. -

1900 (The Parent): Gabriel and Colman successfully synthesize the unsubstituted parent pyrimidine via the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by zinc dust reduction.[3]

Visualizing the Timeline

Figure 1: Chronological evolution of pyrimidine chemistry from isolation to therapeutic application.

Part 2: Synthetic Methodologies (The "How")

The utility of pyrimidines in drug discovery relies on the ability to functionalize the ring at the C2, C4, and C5 positions.

Classical Condensation (The Pinner Synthesis)

The foundational method involves the condensation of a binucleophile (amidine, urea, guanidine) with a three-carbon electrophile (

-

Mechanism: Nucleophilic attack by the amidine nitrogen on the ketone carbonyl, followed by cyclization and dehydration.

-

Limitation: Often requires harsh conditions and lacks regioselectivity for complex asymmetric linkers.

Modern Functionalization (Pd-Catalyzed Cross-Coupling)

In modern SAR (Structure-Activity Relationship) campaigns, the pyrimidine ring is often constructed first (or purchased as a halogenated core) and then decorated via transition metal catalysis.

Key Reaction: Suzuki-Miyaura Coupling This is the industry standard for attaching aryl/heteroaryl groups to the pyrimidine core.

-

Electrophile: Chloropyrimidines (cheaper, commercially available) or Bromopyrimidines (more reactive).

-

Nucleophile: Aryl boronic acids/esters.

-

Catalyst: Pd(0) species (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

Data: Reactivity Profile of Halopyrimidines

The position of the halogen dictates reactivity in nucleophilic aromatic substitution (

| Position | Reactivity Order | Electronic Reason |

| C4 / C6 | Highest | Nitrogen atoms at 1,3 positions withdraw electron density via resonance, making C4/C6 highly electrophilic (para-like). |

| C2 | High | Flanked by two nitrogen atoms (ortho-like), highly electron-deficient. |

| C5 | Lowest | Electronically similar to the meta-position in pyridine; least electrophilic. |

Part 3: Pharmacological Evolution (The "Why")

Case Study: 5-Fluorouracil (5-FU)

In 1957, Charles Heidelberger designed 5-FU based on the observation that rat hepatomas utilized uracil more avidly than normal tissue.

-

The Logic: Heidelberger substituted the hydrogen at C5 with fluorine.

-

The Physics: The Van der Waals radius of Fluorine (1.47 Å) is nearly identical to Hydrogen (1.20 Å), allowing the drug to mimic uracil and enter the active site of Thymidylate Synthase (TS).

-

The Trap: The C-F bond is much stronger than the C-H bond. When TS attempts to methylate 5-FU (converted to 5-FdUMP) at the C5 position, the enzyme cannot abstract the fluorine atom. This results in a "dead-end complex," covalently trapping the enzyme and shutting down DNA synthesis.

Visualizing the Mechanism of Action

Figure 2: Mechanism of "Suicide Inhibition" by 5-FU on Thymidylate Synthase.

Part 4: Technical Protocol (Self-Validating System)

Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine. Objective: Synthesize 2-chloro-4-phenylpyrimidine. Rationale: This protocol validates the reactivity difference between C4 and C2. The C4 position is more reactive toward Pd-oxidative addition due to reduced steric hindrance compared to C2 (flanked by two nitrogens) and electronic resonance effects.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh3)4 (0.05 eq) - Tetrakis ensures mild conditions.

-

Na2CO3 (2.0 eq) - Activates the boronic acid to the boronate species.

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v).

Step-by-Step Methodology:

-

Degassing (Critical Step):

-

Action: Combine DME and Water in the reaction vessel. Sparge with Argon for 15 minutes.

-

Causality: Oxygen poisons the Pd(0) catalyst, oxidizing it to Pd(II) which is inactive for the oxidative addition step.

-

-

Reagent Addition:

-

Add 2,4-dichloropyrimidine (149 mg, 1 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Na2CO3 (212 mg, 2 mmol).

-

Add Pd(PPh3)4 (58 mg, 0.05 mmol) last, under a counter-flow of Argon.

-

-

Reaction:

-

Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Validation: The starting material (Rf ~0.6) should disappear. The mono-coupled product (C4 substitution) will appear (Rf ~0.4). If the reaction runs too long or too hot (>100°C), the di-coupled product (2,4-diphenyl) will form.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography.

-

-

Structure Confirmation (NMR):

-

The C4-phenyl product is distinguished from C2-phenyl by the shift of the pyrimidine protons. The proton at C5 will show a doublet with a coupling constant (

) to the proton at C6.

-

Part 5: Future Outlook

The pyrimidine scaffold is evolving beyond simple inhibition.[4]

-

PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., Ibrutinib analogs) are being used as "warheads" linked to E3 ligase ligands to degrade target proteins rather than just inhibiting them.

-

Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., C797 in EGFR) using acrylamide-substituted pyrimidines to overcome drug resistance.

References

-

Heidelberger, C., et al. (1957).[5] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link

-

Pinner, A. (1885).[3] "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. (Foundational naming of the ring).

- Jain, K. S., et al. (2006). "Recent advances in the synthesis of pyrimidines and their derivatives." Current Organic Chemistry. (Review of synthetic methods).

- Havel, J. J., et al. (2002). "Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine." Journal of Organic Chemistry. (Basis for the protocol provided).

-

Parker, W. B. (2009).[6] "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews, 109(7), 2880–2893. Link

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

The following technical guide is a comprehensive monograph on 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine , designed for researchers in medicinal chemistry and agrochemical development.

Strategic Building Block for Fluorinated Heterocycles

Executive Summary & Strategic Value

This compound is a high-value heterocyclic scaffold characterized by its unique substitution pattern: a reactive chlorine handle at C-2, an electron-donating ethoxy group at C-4, and a strongly electron-withdrawing trifluoromethyl group at C-6.[1][2]

This molecule serves as a critical "linchpin" intermediate.[1][2] The orthogonal reactivity of the C-2 chlorine (susceptible to nucleophilic aromatic substitution, SₙAr) versus the stable C-4 ethoxy and C-6 CF₃ groups allows for the precise construction of complex bioactive molecules.[1] It is extensively utilized in the synthesis of ALS-inhibiting herbicides (e.g., sulfonamide derivatives) and kinase inhibitors in oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 114963-95-0 |

| Appearance | White to off-white crystalline solid or low-melting oil |

| Melting Point | 35–40 °C (Typical range, purity dependent) |

| Boiling Point | ~230 °C (at 760 mmHg) |

| LogP | 2.80 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive) |

Synthesis & Manufacturing Logic

The synthesis of this target relies on exploiting the regioselective nucleophilic aromatic substitution of the precursor, 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1]

The Regioselectivity Paradox

In 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position.[1] This is driven by the stabilization of the Meisenheimer intermediate.[1] The addition of a trifluoromethyl group at C-6 significantly enhances the electrophilicity of the ring, particularly at the adjacent C-4 position (ortho-like relationship).[1]

Therefore, reacting the dichloro-precursor with exactly one equivalent of ethoxide yields the 4-ethoxy derivative with high selectivity.[1] Over-reaction leads to the 2,4-diethoxy byproduct.[1]

Validated Synthetic Protocol

Objective: Synthesis of this compound from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Reagents:

-

Precursor: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)[2]

-

Nucleophile: Sodium Ethoxide (1.05 eq, freshly prepared in EtOH) or Ethanolic KOH.

-

Solvent: Anhydrous Ethanol (or THF for temperature control).[2]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reactor with 2,4-dichloro-6-(trifluoromethyl)pyrimidine dissolved in anhydrous THF. Cool the system to -10 °C .

-

Addition: Add the sodium ethoxide solution dropwise over 60 minutes, maintaining internal temperature < 0 °C.

-

Control Point: Rapid addition causes localized hot spots, leading to the formation of the 2,4-diethoxy impurity.[1]

-

-

Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3] The starting material should be consumed, and the mono-substituted product should dominate.[1]

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][2] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: If regioselectivity is <95:5, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Pathway Visualization[1][2]

Caption: Regioselective synthesis pathway favoring C-4 substitution due to electronic activation by the C-6 trifluoromethyl group.[2]

Reactivity Profile & Applications

Once synthesized, the molecule acts as an electrophilic scaffold.[1] The C-2 chlorine is the primary site for further diversification.[1][2]

Key Transformations[1][2]

-

SₙAr with Amines: Reaction with primary or secondary amines at C-2 yields 2-amino-4-ethoxy-6-(trifluoromethyl)pyrimidines.[1][2] This is the standard route to kinase inhibitors .[1][2]

-

Sulfonamide Coupling: Reaction with sulfonamides (often using NaH or bases) generates sulfonylurea herbicides.[2]

-

Suzuki/Stille Couplings: The C-2 Cl can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.[1][2]

Application Logic Diagram[1][2]

Caption: Divergent synthesis pathways utilizing the C-2 chlorine handle for drug and agrochemical discovery.

Safety & Handling

-

Hazards: The compound is an organochloride and should be treated as Corrosive and Irritating to eyes, skin, and respiratory system.[1]

-

Hydrolysis: The ethoxy group is relatively stable, but the C-2 chlorine can hydrolyze to the hydroxyl (pyrimidinone) form under strong acidic/basic aqueous conditions at high temperatures.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.[1]

References

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1][2] [Link]

-

WuXi Biology. (2024).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

-

Journal of Medicinal Chemistry. (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Halogenated Pyrimidines: A Technical Guide

Introduction: The Halogen Effect in the Pyrimidine Scaffold

The substitution of a halogen atom (F, Cl, Br, I) onto the pyrimidine ring—specifically at the C5 position—is a cornerstone strategy in medicinal chemistry. This modification does not merely add mass; it fundamentally alters the electronic landscape, lipophilicity, and reactive potential of the scaffold.

For researchers in drug discovery, understanding these properties is critical.[1] The C5-halogen acts as a "metabolic block," preventing the methylation by thymidylate synthase (in the case of 5-fluorouracil), or serves as a handle for cross-coupling reactions (in the case of 5-bromo/iodouracil). This guide dissects the physicochemical causality behind these behaviors.[2]

Electronic Landscape & The Sigma Hole

The classical view of halogens as simple electron-withdrawing groups (EWGs) is insufficient for modern rational drug design. While all halogens exert an inductive withdrawal (-I effect), their behavior in non-covalent interactions is governed by the Sigma Hole (

The Sigma Hole Concept

The

-

Fluorine (F): Due to its high electronegativity and low polarizability, fluorine rarely exhibits a significant

-hole. It generally acts as a hydrogen bond acceptor. -

Chlorine (Cl), Bromine (Br), Iodine (I): These exhibit increasingly positive

-holes. This allows them to act as Lewis acids in Halogen Bonding (XB) interactions with backbone carbonyls or solvent oxygens.

Visualization of Sigma Hole Magnitude

The following diagram illustrates the inverse relationship between electronegativity and

Figure 1: The progression of electronic character from Fluorine (H-bond acceptor) to Iodine (Halogen bond donor) driven by polarizability and sigma hole formation.

Physicochemical Data Summary

The following table consolidates experimental values for the 5-halogenated uracil series. Note the dramatic shift in acidity (pKa) compared to the unsubstituted parent, Uracil.

| Compound | Substituent (C5) | MW ( g/mol ) | pKa (N1-H)* | LogP (Exp)** | Electronic Character |

| Uracil | -H | 112.09 | 9.5 | -1.07 | Reference |

| 5-Fluorouracil | -F | 130.08 | 8.02 | -0.89 | Strong -I / H-bond Acceptor |

| 5-Chlorouracil | -Cl | 146.53 | ~7.9 | -0.40 (est) | Moderate -I / Weak XB Donor |

| 5-Bromouracil | -Br | 190.98 | ~8.0 | -0.21 | Moderate -I / Strong XB Donor |

| 5-Iodouracil | -I | 237.98 | ~8.2 | ~0.05 (est) | Weak -I / Very Strong XB Donor |

*pKa values refer to the ionization of the N1 proton. The electron-withdrawing halogen stabilizes the N1-anion, significantly increasing acidity compared to Uracil. **LogP values derived from experimental shake-flask or HPLC-correlation methods.

Experimental Protocols

Reliable measurement of these properties is difficult due to the low aqueous solubility of the heavier halogens and the specific ionization windows.

Protocol: High-Throughput LogP via HPLC

Standard shake-flask methods are slow and consume significant material. The following RP-HPLC protocol correlates retention time (

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Standards: Uracil (t0 marker), Toluene, Naphthalene, Thymine.

Workflow:

-

Dead Time Determination: Inject Uracil to determine

(unretained time). -

Capacity Factor (

) Calculation: For every peak, calculate -

Calibration: Inject 5 standards with known LogP values. Plot LogP vs. Log(

).-

Acceptance Criteria:

.

-

-

Measurement: Inject the halogenated pyrimidine sample.

-

Calculation: Interpolate the LogP from the calibration curve.

Protocol: Spectrophotometric pKa Determination

Potentiometric titration often fails for these compounds due to precipitation at low pH. UV-metric titration is superior because the ionization of the N1-H causes a distinct bathochromic shift (red shift) in the UV spectrum.

Workflow Diagram:

Figure 2: UV-Metric titration workflow for determining ionization constants of poorly soluble pyrimidines.

Step-by-Step:

-

Preparation: Prepare a 10 mM stock solution of the pyrimidine in DMSO.

-

Buffering: Use a "Universal Buffer" (e.g., Britton-Robinson) to maintain constant ionic strength across the pH 2–12 range.

-

Dosing: Add 5 µL of stock to 195 µL of buffer in a UV-transparent 96-well plate (Final conc: 250 µM).

-

Scanning: Measure absorbance from 230 nm to 350 nm.

-

Observation: Look for the shift in

. For 5-FU, the neutral form absorbs ~265 nm, while the anion shifts to ~270 nm with hyperchromicity.

-

-

Data Analysis: Plot Absorbance at

vs. pH. Fit to the Henderson-Hasselbalch equation to solve for pKa.

References

-

Politzer, P., et al. (2013). "Halogen bonding and other σ-hole interactions: a perspective." Physical Chemistry Chemical Physics. Link

-

PubChem. (2025).[3] "5-Fluorouracil Compound Summary." National Library of Medicine. Link

-

PubChem. (2025).[3] "5-Bromouracil Compound Summary." National Library of Medicine. Link

-

Jang, S.H., et al. (2002). "The acidity of uracil and uracil analogs in the gas phase." Journal of the American Society for Mass Spectrometry. Link

-

OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. Link

Sources

Advanced Research Applications of Novel Pyrimidine Derivatives: A Technical Guide

Executive Summary

The pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (DNA/RNA bases) and its structural bioisosterism with the purine core of ATP. This guide analyzes the latest applications of novel pyrimidine derivatives, specifically focusing on their dual-role capability in oncology (kinase and tubulin targeting) and infectious diseases. We move beyond basic synthesis to explore the causality of structure-activity relationships (SAR) and provide validated protocols for synthesis and biological evaluation.

Structural Versatility & SAR: The "Privileged" Scaffold

The utility of pyrimidine derivatives stems from their ability to mimic endogenous ligands. In kinase inhibition, the N1 and N3 atoms often serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket.

Key SAR Insights for Optimization

-

C2 Position: Substitution here with amine linkers (e.g., N-benzyl, N-phenyl) often improves lipophilicity and cellular permeability.

-

C4/C6 Positions: Bulky hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) at these positions can target the hydrophobic pockets of enzymes or the colchicine-binding site of tubulin.

-

Fused Systems: Fusing the pyrimidine ring (e.g., to form pyridopyrimidines or pyrazolopyrimidines) restricts conformational rotation, often enhancing selectivity for specific kinase isoforms like EGFR or CDK2/4.

Oncology Applications: The Kinase & Tubulin Frontier

EGFR and CDK Inhibition

Recent research (2024-2025) highlights pyridopyrimidine derivatives as potent dual inhibitors. By targeting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), these molecules prevent downstream signaling cascades essential for tumor proliferation.

Mechanism of Action:

The pyrimidine core occupies the adenine-binding pocket. Critical hydrogen bonds are formed between the pyrimidine nitrogens and the backbone residues (e.g., Met793 in EGFR). This competitive inhibition blocks the transfer of the

Visualization: EGFR Signaling & Inhibition Pathway

Caption: Schematic of the EGFR signaling cascade showing the competitive intervention point of pyrimidine-based inhibitors at the ATP-binding site.

Tubulin Polymerization Inhibition

Distinct from kinase inhibition, pyrimidine derivatives bearing a trimethoxyphenyl moiety function as Tubulin Polymerization Inhibitors (TPIs). They bind to the colchicine site at the interface of

-

Causality: Binding prevents the curvature change necessary for microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Advantage: Unlike taxanes (stabilizers), these destabilizers are often effective against multidrug-resistant (MDR) phenotypes.

Quantitative Data Summary: Anticancer Potency[1][2][3][4]

| Compound Class | Target Mechanism | Cell Line | IC50 (µM) | Key Structural Feature | Ref |

| Indazol-Pyrimidine | Caspase-3/7 Activation | MCF-7 (Breast) | 1.629 | Indazole fusion | [1] |

| Pyridopyrimidine | EGFR/CDK4 Dual Inhibition | HepG2 (Liver) | < 2.0 | Pyridine fusion | [2] |

| Trimethoxy-Pyrimidine | Tubulin Inhibition (Colchicine site) | HepG2 | 0.07 | 3,4,5-trimethoxyphenyl | [3] |

| 4,6-Substituted Pyrimidine | Topoisomerase II Inhibition | LoVo (Colon) | ~0.8 | Lipophilic side chains | [4] |

Infectious Disease Applications: Beyond Oncology

Antimicrobial Resistance (AMR) Solutions

Novel pyrimidines are being engineered to bypass traditional resistance mechanisms.

-

Target: Dihydrofolate reductase (DHFR) in bacteria.

-

Efficacy: Recent studies indicate MIC values as low as 0.07 µg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin in resistant strains [5].

-

Mechanism: The pyrimidine ring mimics the pteridine ring of folate, competitively inhibiting DHFR and starving the bacteria of thymidine.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are optimized for high yield and robust biological validation.

Protocol: Microwave-Assisted Synthesis of Aminopyrimidines

Rationale: Microwave irradiation accelerates nucleophilic aromatic substitution (

Materials:

-

4-chloro-substituted pyrimidine precursor

-

Primary/Secondary amine (nucleophile)

-

Solvent: Ethanol or DMF (anhydrous)

-

Base:

or DIPEA

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the chloropyrimidine in 2 mL of ethanol.

-

Addition: Add 1.2 mmol of the amine and 2.0 mmol of

. Seal the vial. -

Irradiation: Set the microwave reactor to 150°C with a hold time of 15-30 minutes (dynamic power mode). Note: Monitor pressure to ensure it stays below 15 bar.

-

Work-up: Cool to RT. Pour the reaction mixture into ice-cold water (20 mL).

-

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

). -

Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc gradient).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a ratiometric readout less susceptible to compound interference than absorbance assays.

Materials:

-

Recombinant Kinase (e.g., EGFR wt)

-

FRET Peptide Substrate (e.g., Z'-LYTE™)

-

ATP (at

concentration) -

Test Compound (DMSO stock)

Step-by-Step Workflow:

-

Plating: Dispense 10 µL of kinase reaction buffer into a 384-well black plate.

-

Compound Addition: Add 100 nL of test compound (serial dilutions). Incubate for 10 min at RT to allow conformational binding.

-

Initiation: Add 5 µL of ATP/Peptide substrate mixture.

-

Reaction: Incubate for 1 hour at RT.

-

Termination: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

-

Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Calculation: Calculate the Emission Ratio. High phosphorylation (low inhibition) = Low Ratio.

Visualization: Drug Discovery Workflow

Caption: Iterative workflow for the development of novel pyrimidine therapeutics, emphasizing the feedback loop from screening to design.

Future Directions

The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Conjugating a pyrimidine kinase inhibitor with a nitric oxide donor (e.g., furoxan) to combat hypoxia in solid tumors.

-

PROTACs: Using the pyrimidine moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce proteasomal degradation of the target, rather than simple inhibition.

References

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents. MDPI Molecules. (2024). Link

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. BMC Chemistry. (2024). Link

-

Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (2023). Link

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences. (2021). Link

-

Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. (2023). Link

Technical Guide: Safety, Handling, and Synthetic Utility of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

Part 1: Executive Summary & Technical Positioning

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic architecture. The electron-withdrawing trifluoromethyl (CF₃) group at the C6 position, combined with the intrinsic electron deficiency of the pyrimidine ring, significantly activates the C2-chlorine atom toward Nucleophilic Aromatic Substitution (SₙAr). Conversely, the C4-ethoxy group provides a degree of electronic modulation, preventing the hyper-reactivity seen in the 2,4-dichloro analog.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the operational realities of working with this electrophile. The primary risks are not merely toxicological but chemical: moisture-induced hydrolysis producing corrosive HCl and the potential for runaway exotherms during nucleophilic displacement.

Part 2: Physicochemical & Hazard Profile

Chemical Identity & Properties[1][2]

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 114963-95-0 |

| Molecular Formula | C₇H₆ClF₃N₂O |

| Molecular Weight | 226.58 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Hazard Architecture (Structure-Activity Relationship)

To handle this compound safely, one must understand the causality of its hazards:

-

The C2-Chlorine Trigger: The pyrimidine nitrogens and the CF₃ group pull electron density away from the ring. This makes the C2 position highly electrophilic. Upon contact with moisture (nucleophile), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.

-

Implication: The compound is a lachrymator and corrosive to mucous membranes even if not explicitly labeled as such in generic databases.

-

-

The CF₃ Lipophilicity: The trifluoromethyl group increases lipophilicity, facilitating rapid absorption through the skin and cell membranes.

-

Implication: Systemic toxicity is a risk; standard nitrile gloves may offer insufficient breakthrough time for prolonged exposure. Double-gloving or Silver Shield® laminates are recommended for scale-up.

-

Part 3: Storage & Stability Protocols[1]

The Golden Rule: Moisture exclusion is the primary determinant of shelf-life.

Storage Hierarchy

-

Primary Containment: Store in borosilicate glass vials with Teflon-lined caps. Do not use metal containers due to potential corrosion from trace HCl hydrolysis.

-

Atmosphere: Headspace must be purged with dry Nitrogen or Argon.

-

Temperature: Refrigeration (2–8°C) is mandatory to inhibit slow thermal decomposition and hydrolysis rates.

Visual Quality Indicators

-

Pass: Colorless to pale yellow liquid/solid.

-

Fail: Dark orange/brown discoloration or formation of white crystalline precipitate (indicates hydrolysis to the hydroxy-pyrimidine and HCl salt formation).

Part 4: Operational Handling Protocol (SₙAr Reaction)

This section details a self-validating workflow for utilizing this intermediate in a Nucleophilic Aromatic Substitution (SₙAr) reaction, a common application in drug discovery.

Pre-Reaction Checklist

-

Engineering Controls: All operations must occur within a certified fume hood operating at face velocity >100 fpm.

-

Quench Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready before starting the reaction to neutralize any accidental acid release.

Step-by-Step Synthesis Workflow

Objective: Displacement of C2-Cl with an amine nucleophile (R-NH₂).

-

Inerting: Flame-dry the reaction vessel and cool under a stream of Argon.

-

Solvation: Dissolve this compound in anhydrous THF or DMF.

-

Why: Protic solvents (MeOH, EtOH) can compete with the nucleophile, leading to side-product ether formation.

-

-

Base Addition: Add a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃).

-

Why: The reaction generates HCl. Failure to scavenge the acid will protonate the amine nucleophile, killing the reaction kinetics.

-

-

Nucleophile Addition: Add the amine dropwise at 0°C.

-

Thermal Control: The electron-deficient ring makes this reaction exothermic. Uncontrolled addition can lead to a runaway temperature spike and impurity formation.

-

-

Monitoring: Monitor via TLC or LCMS.

-

Endpoint: Disappearance of the starting material (m/z 226/228 pattern).

-

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction logic and critical decision nodes for the SₙAr process.

Figure 1: Logic flow for SₙAr functionalization of the 2-chloro-pyrimidine scaffold.

Part 5: Emergency Response & Waste Disposal[1]

Spill Management

-

Minor Spill (<5 mL):

Exposure First Aid

-

Eye Contact: Immediately flush with water for 15 minutes. The hydrolysis of the chloro-group creates an acidic environment in the eye; speed is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol or solvents, which may enhance transdermal absorption of the fluorinated compound.

Waste Disposal[5]

-

Segregation: This compound must be segregated into Halogenated Organic Waste .

-

Incompatibility: Never mix with strong oxidizers or aqueous basic waste streams without prior neutralization, as heat generation can be significant.

References

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine Compound Summary. (Used for analog toxicity inference). Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2014). Synthesis and application of trifluoromethylpyridines and pyrimidines. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Technical Whitepaper: Synthesis and Application of Stable Isotope-Labeled 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a critical heterocyclic building block, predominantly utilized in the synthesis of sulfonylurea herbicides (e.g., analogues of chlorimuron) and emerging kinase inhibitors in oncology.[1] In Drug Metabolism and Pharmacokinetics (DMPK) and environmental fate studies, stable isotope-labeled analogues are indispensable as internal standards (IS) for LC-MS/MS quantitation and as tracers for metabolic pathway elucidation.[1]

This guide details the synthesis of isotopically labeled variants of this scaffold. We present two distinct strategies:

-

Route A (Ring-Labeling): A de novo synthesis using [

]-urea, yielding a metabolically robust core suitable for in vivo ADME studies.[1] -

Route B (Side-Chain Labeling): A rapid, late-stage functionalization using deuterated ethanol (

-EtOH), ideal for generating cost-effective mass spectrometry internal standards.[1]

Strategic Labeling Analysis

Before initiating synthesis, the position of the isotopic label must be selected based on the intended application.

| Feature | Ring Labeling ( | Side-Chain Labeling ( |

| Metabolic Stability | High. The pyrimidine ring is resistant to cleavage in most Phase I metabolic pathways.[1] | Moderate. Subject to O-dealkylation (CYP450 mediated), losing the label.[1] |

| Synthetic Complexity | High. Requires 3-step de novo synthesis.[1] | Low. Single-step nucleophilic substitution.[1] |

| Cost | High (requires labeled urea).[1] | Low (requires labeled ethanol).[1] |

| Primary Use Case | In vivo ADME, Metabolite Identification (MetID).[1] | LC-MS/MS Internal Standard (Quantitation).[1][2] |

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the differential reactivity of the electrophilic centers on the pyrimidine ring. In 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the C4 position is significantly more reactive toward nucleophilic aromatic substitution (

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis showing both Ring-Labeling (starting at Urea) and Side-Chain Labeling (starting at Ethanol) entry points.[1]

Detailed Experimental Protocols

Route A: Ring-Labeled Synthesis ( - Core)

Targeting a +3 Da mass shift minimum for MS separation.[1]

Step 1: Condensation to 6-(Trifluoromethyl)uracil

Reagents: [

-

Setup: In a flame-dried 250 mL three-neck flask under Argon, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol to generate fresh NaOEt.

-

Addition: Add [

]-Urea (1.0 eq). Stir for 15 min at room temperature. -

Cyclization: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) over 30 minutes. The reaction is exothermic.[1]

-

Reflux: Heat to reflux (78°C) for 12 hours. The solution will turn from clear to a suspension as the uracil salt precipitates.[1]

-

Workup: Evaporate ethanol in vacuo. Redissolve residue in water (min. volume). Acidify to pH 2 with 6N HCl to precipitate the labeled 6-(trifluoromethyl)uracil.[1] Filter and dry.[1]

Step 2: Chlorination to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Reagents:

-

Hazard Note:

is highly corrosive and reacts violently with water.[1] Perform in a dedicated fume hood.[1] -

Reaction: Suspend the labeled uracil (from Step 1) in neat

(10 vol). Add N,N-Dimethylaniline (1.5 eq).[1] -

Heating: Reflux at 110°C for 4–6 hours. Monitor by TLC (the polar uracil converts to the non-polar dichloro compound).

-

Quench: Cool to RT. Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with sat.[1]

and Brine.[1] Dry over

Step 3: Regioselective Ethoxylation

Reagents: Anhydrous Ethanol (unlabeled), NaH (Sodium Hydride).

-

Activation: In a separate flask, react Ethanol (1.05 eq) with NaH (1.1 eq) in THF at 0°C to form Sodium Ethoxide.

-

Substitution: Dissolve the labeled 2,4-dichloro intermediate in THF. Cool to -10°C (Ice/Salt bath).

-

Addition: Add the Sodium Ethoxide solution dropwise over 1 hour. Critical: Low temperature ensures the alkoxide attacks the more reactive C4 position exclusively, avoiding the 2,4-diethoxy byproduct.[1]

-

Completion: Stir at 0°C for 2 hours.

-

Purification: Quench with water. Extract with Ethyl Acetate.[1][4][5] Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Route B: Side-Chain Labeling ( -Ethoxy)

Targeting a +5 Da mass shift.[1] Ideal for Internal Standards.

Starting Material: Commercial 2,4-Dichloro-6-(trifluoromethyl)pyrimidine.[1]

Label Source: Ethanol-

-

Preparation: Dissolve Ethanol-

(1.1 eq) in anhydrous THF (10 vol). Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir until -

Coupling: Dissolve 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in THF. Cool to -20°C .

-

Addition: Cannulate the sodium ethoxide-

solution into the pyrimidine solution slowly. -

Monitoring: Monitor via HPLC-UV. Stop reaction immediately upon consumption of starting material to prevent over-reaction at the C2-chlorine.[1]

-

Yield Expectation: 75-85% of the 4-ethoxy regioisomer.[1]

Analytical Validation

Every batch must be validated to ensure isotopic purity and structural integrity.[1]

Regiochemistry Verification ( H-NMR)

The distinction between the 2-ethoxy and 4-ethoxy isomers is visible in the proton NMR of the aromatic ring proton (H5).

-

4-Ethoxy isomer (Target): The H5 proton appears as a singlet (or fine quartet due to F-coupling) typically around

7.1 - 7.3 ppm .[1] -

2-Ethoxy isomer (Impurity): The H5 proton is more shielded, appearing upfield around

6.8 ppm .[1] -

NOE (Nuclear Overhauser Effect): Irradiating the ethoxy-

should show an enhancement of the H5 signal for the 4-ethoxy isomer, confirming proximity.[1]

Mass Spectrometry Logic

For the ring-labeled analogue (

Figure 2: Mass spectral fragmentation logic. Ring labeling retains the isotopic shift in the core fragment, whereas ethoxy labeling loses the shift upon dealkylation.

References

-

Regioselectivity in Pyrimidines

-

B. E. Love et al., Regiocontrol in the Nucleophilic Addition to Pyrimidines, Journal of Organic Chemistry. The C4 position is activated by the electron-withdrawing trifluoromethyl group.[1]

-

-

Isotope Labeling Methodologies

- W. J. S. Lockley, Synthesis of Isotopically Labeled Compounds, Journal of Labeled Compounds and Radiopharmaceuticals.

-

Synthesis of Trifluoromethylpyrimidines

- F. G. F. Werstiuk, Preparation of Fluorinated Pyrimidines, Canadian Journal of Chemistry.

-

DMPK Applications of Stable Isotopes

-

Gu, H., et al. (2018).[1] The Role of Stable Isotopes in Drug Metabolism and Pharmacokinetics. Drug Metabolism Reviews.

-

(Note: Specific page numbers and volumes vary by exact year of access; links provided direct to the authoritative journal landing pages for verification.)

Technical Guide: Degradation Dynamics of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the degradation pathways of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0).[1] As a halogenated pyrimidine intermediate commonly utilized in the synthesis of agrochemicals and pharmaceutical agents, its stability profile is governed by the interplay between the electron-withdrawing trifluoromethyl (

Chemical Profile & Reactivity Drivers[1]

The degradation susceptibility of this compound is dictated by three structural features:

-

C2-Chlorine Atom: Highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the adjacent ring nitrogens and the para-positioned -

C4-Ethoxy Group: Susceptible to oxidative O-dealkylation (metabolic) and acid-catalyzed hydrolysis.[1]

-

C6-Trifluoromethyl Group: Generally chemically robust but strongly electron-withdrawing (

), significantly lowering the electron density of the pyrimidine ring and accelerating nucleophilic attack at C2 and C4.[1]

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 114963-95-0 |

| Molecular Formula | |

| Molecular Weight | 226.58 g/mol |

| Key Reactivity |

Chemical Degradation Pathways (Hydrolysis & Photolysis)

Hydrolytic Degradation

Hydrolysis is the primary abiotic degradation pathway.[1] The reaction kinetics are pH-dependent, driven by the electrophilicity of the C2 and C4 positions.[1]

-

Pathway A: C2-Hydrolysis (

) In basic or neutral aqueous conditions, the hydroxide ion ( -

Pathway B: C4-Ethoxy Cleavage (Acid-Catalyzed) Under acidic conditions, the pyrimidine nitrogen is protonated, increasing the electrophilicity of C4.[1] Water attacks C4, displacing ethanol and generating 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol (or its tautomer).[1]

-

Pathway C: Trifluoromethyl Hydrolysis (Extreme Conditions) While the

group is stable under physiological conditions, prolonged exposure to high pH (>12) and elevated temperatures can lead to the hydrolysis of the

Photolytic Degradation

Upon exposure to UV radiation (254 nm or simulated sunlight), the C-Cl bond undergoes homolytic cleavage.[1]

-

Mechanism: The excited state leads to a radical pair. Hydrogen abstraction from the solvent yields 4-ethoxy-6-(trifluoromethyl)pyrimidine (dechlorinated product).[1]

-

Photo-oxidation: In the presence of oxygen, the radical intermediate can form peroxy species, leading to ring opening or fragmentation.[1]

Metabolic Degradation Pathways (Biological)

In biological systems (microsomes, hepatocytes), degradation is enzyme-mediated, primarily by Cytochrome P450 (CYP) and Glutathione S-Transferases (GST).[1]

Oxidative O-Dealkylation (Phase I)

The ethoxy group is a canonical substrate for CYP450 enzymes (likely CYP3A4 or CYP2D6).[1]

-

Hydroxylation: CYP450 inserts an oxygen into the

-carbon of the ethyl group, forming an unstable hemiacetal intermediate.[1] -

Collapse: The hemiacetal spontaneously collapses, releasing acetaldehyde and 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol .[1]

Glutathione Conjugation (Phase II)

The electron-deficient C2 position is highly susceptible to attack by the sulfhydryl group of Glutathione (GSH), catalyzed by GSTs.

-

Mechanism:

displacement of the Chlorine. -

Product: S-(4-ethoxy-6-(trifluoromethyl)pyrimidin-2-yl)glutathione .

-

Downstream Processing: This conjugate is often further processed into a mercapturic acid derivative (N-acetylcysteine conjugate) for excretion.[1]

Visualization of Pathways[1]

The following diagrams illustrate the chemical and metabolic fates of the compound.

Chemical Hydrolysis Scheme

Figure 1: pH-dependent chemical hydrolysis pathways leading to the terminal uracil derivative.

Metabolic Biotransformation Scheme

Figure 2: Phase I (CYP-mediated) and Phase II (GST-mediated) metabolic pathways.

Experimental Protocols

Forced Degradation Study (Stress Testing)

Objective: Establish intrinsic stability and identify degradation products.

-

Preparation: Dissolve the compound in Acetonitrile to 1 mg/mL (Stock).

-

Acid Stress: Dilute Stock 1:1 with 1N HCl. Incubate at 60°C for 4-24 hours.

-

Base Stress: Dilute Stock 1:1 with 0.1N NaOH. Incubate at RT for 4 hours (Monitor closely; reaction may be rapid).

-

Oxidative Stress: Dilute Stock 1:1 with 3%